molecular formula C17H19N3 B11408360 1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11408360
M. Wt: 265.35 g/mol
InChI Key: ZUVIDYIQALKSJM-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethyl group at the first position, a 4-methylbenzyl group at the nitrogen atom, and an amine group at the second position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated at the first position using ethyl halides in the presence of a strong base like sodium hydride.

    N-Benzylation: The final step involves the N-benzylation of the benzimidazole nitrogen with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for N-benzylation.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

    1-Ethyl-N-benzyl-1H-benzimidazol-2-amine: Lacks the 4-methyl group on the benzyl moiety.

    1-Methyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine: Has a methyl group instead of an ethyl group at the first position.

    1-Ethyl-N-(4-chlorobenzyl)-1H-benzimidazol-2-amine: Contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.

Uniqueness: 1-Ethyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine is unique due to the presence of both the ethyl group at the first position and the 4-methylbenzyl group at the nitrogen atom. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

1-ethyl-N-[(4-methylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C17H19N3/c1-3-20-16-7-5-4-6-15(16)19-17(20)18-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

ZUVIDYIQALKSJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C

Origin of Product

United States

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